molecular formula C7H3ClF3N3 B12863520 7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12863520
M. Wt: 221.57 g/mol
InChI Key: VAPXFBSCZVUWGI-UHFFFAOYSA-N
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Description

7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a trifluoromethyl group at the 3rd position

Preparation Methods

The synthesis of 7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and pyridine, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted triazolopyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

7-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

7-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H

InChI Key

VAPXFBSCZVUWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C=C1Cl

Origin of Product

United States

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